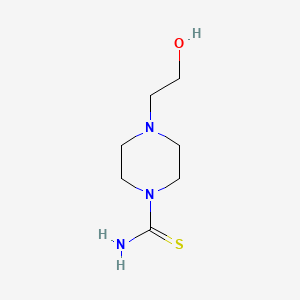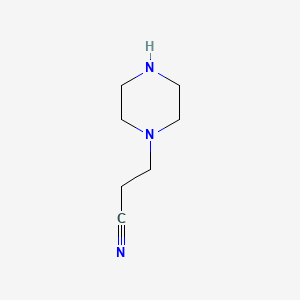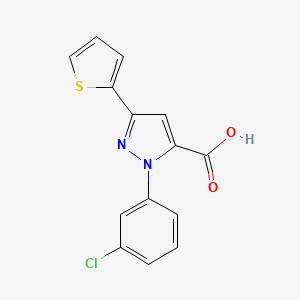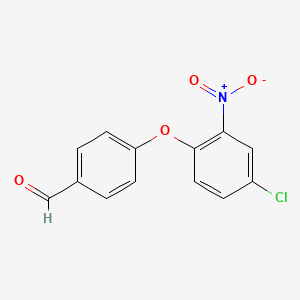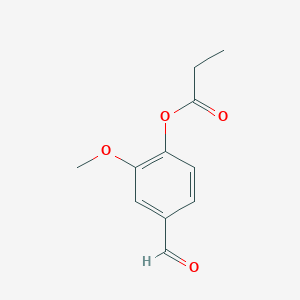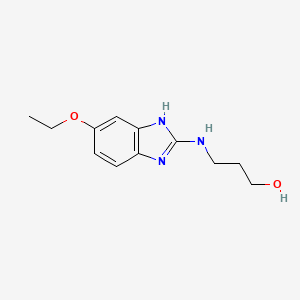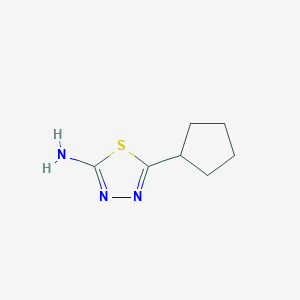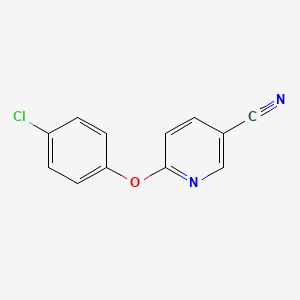
6-(4-Chlorophenoxy)nicotinonitrile
Übersicht
Beschreibung
6-(4-Chlorophenoxy)nicotinonitrile is a chemical compound with the CAS Number: 99902-70-21. It has a molecular weight of 230.651. The IUPAC name for this compound is 6-(4-chlorophenoxy)nicotinonitrile1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-(4-Chlorophenoxy)nicotinonitrile.Molecular Structure Analysis
The InChI code for 6-(4-Chlorophenoxy)nicotinonitrile is 1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H1. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 6-(4-Chlorophenoxy)nicotinonitrile.Physical And Chemical Properties Analysis
6-(4-Chlorophenoxy)nicotinonitrile is a solid at ambient temperature1. It has a boiling point of 129-131°C1.Wissenschaftliche Forschungsanwendungen
1. Regioselective Amination
Delvare, Koza, and Morgentin (2011) explored the use of palladium(0) in the highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds. This process involves coupling with aminoarenes that are N-acetyl-masked to limit cross-coupling overreaction, followed by deprotection in situ. This methodology demonstrates the scope of these original conditions in organic synthesis (Delvare, Koza, & Morgentin, 2011).
2. Antimicrobial Agents for the Plastic Industry
Zaiton et al. (2018) reported on the synthesis of new biocidal compounds, including 4-(2-chlorophenyl)-6-(4-hydroxyphenyl) nicotinonitrile, which demonstrates potential as an antimicrobial agent for the plastic industry. The study investigated the effects of these compounds on the melt flow rate, mechanical properties, and electrical properties of various plastics, as well as their biological activity against bacteria like E. coli and S. epidermidis (Zaiton, Assem, Arafa, Momen, & Said, 2018).
3. Antibacterial Activity
Mekky and Sanad (2022) developed nicotinonitrile-linked hybrids with notable antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains. These compounds, including 6-(4-chlorophenyl) nicotinonitrile units, exhibited efficacy comparable to common antibiotics like ciprofloxacin and linezolid, especially against MRSA and VRE strains (Mekky & Sanad, 2022).
4. Antioxidant Evaluation
Gouda, Berghot, Abd El-Ghani, and Khalil (2016) conducted a study focusing on the synthesis of nicotinonitriles and their potential as antioxidants. This research highlights the importance of nicotinonitrile compounds in the development of antioxidant agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
5. Antitumor and Antimicrobial Activities
El‐Sayed et al. (2011) synthesized 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-nicotinonitrile, showing significant antitumor and antimicrobial activities. This compound was particularly effective against certain bacterial strains and demonstrated potential as an antitumor agent (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).
6. Antineoplastic Agents
El‐sayed, Elsayed, and Amr (2021) utilized nicotinonitrile derivatives as scaffolds to develop novel antineoplastic agents. Their research revealed the potential cytotoxic effects of these compounds againstvarious cancer cell lines, indicating their significance in cancer research and treatment (El‐sayed, Elsayed, & Amr, 2021).
7. Corrosion Inhibition in Aqueous Solutions
Fouda, Ismail, Abou-shahba, Husien, El-habab, and Abousalem (2020) investigated the corrosion inhibition properties of furanylnicotinamidine derivatives, including 6-[5-(4-chlorophenyl)furan-2-yl]nicotinonitrile, on carbon steel. Their findings suggest these compounds as effective corrosion inhibitors in acidic environments, highlighting their potential application in industrial settings (Fouda, Ismail, Abou-shahba, Husien, El-habab, & Abousalem, 2020).
8. Luminescent Properties for Photophysical Studies
Ahipa, Kamath, Kumar, and Adhikari (2014) synthesized and studied a new nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, for its potential as a blue light emitting material. Their research provides insight into the photophysical properties of such compounds, which could be valuable in the development of luminescent materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).
9. Antimicrobial and Antifungal Activities
Behalo (2008) explored the synthesis of 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and its derivatives, which showed promising antibacterial and antifungal activities. This research contributes to the understanding of the potential use of nicotinonitrile derivatives in combating microbial infections (Behalo, 2008).
Safety And Hazards
This compound is associated with several hazard statements including H302+H312+H332;H315;H319;H3351. These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation1. The precautionary statements associated with this compound are P260;P280;P3121, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell1.
Zukünftige Richtungen
While I couldn’t find specific future directions for 6-(4-Chlorophenoxy)nicotinonitrile, it’s worth noting that compounds like this are often subjects of ongoing research in various fields of chemistry and medicine.
Relevant Papers
There are several peer-reviewed papers related to 6-(4-Chlorophenoxy)nicotinonitrile1. However, the specific content of these papers is not available in the search results. For detailed information, I recommend reading these papers directly.
Please note that the information provided here is based on the most recent data available and may not include the most recent research or developments related to 6-(4-Chlorophenoxy)nicotinonitrile.
Eigenschaften
IUPAC Name |
6-(4-chlorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIOIPBXNVSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244312 | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenoxy)nicotinonitrile | |
CAS RN |
99902-70-2 | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



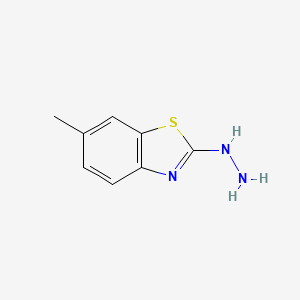
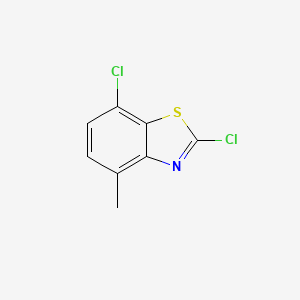
![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)

